KOtBu THF
Overview
Description
Potassium tert-butoxide tetrahydrofuran complex, also known as potassium tert-butylate tetrahydrofuran complex, is a chemical compound with the formula (CH₃)₃COK·THF. This compound is a strong non-nucleophilic base and is widely used in organic synthesis. It is known for its ability to deprotonate carbon and other Bronsted acids, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tert-butoxide tetrahydrofuran complex can be prepared by reacting anhydrous tert-butyl alcohol with potassium metal in a nitrogen atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The resulting solution is then concentrated to obtain the desired complex .
Industrial Production Methods
In industrial settings, potassium tert-butoxide is often produced by the reaction of potassium hydroxide with tert-butyl alcohol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting potassium tert-butoxide is then dissolved in tetrahydrofuran to form the complex .
Chemical Reactions Analysis
Types of Reactions
Potassium tert-butoxide tetrahydrofuran complex undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate carbon acids, such as alkynes and ketones.
Substitution Reactions: It can act as a base in substitution reactions, facilitating the replacement of leaving groups with nucleophiles.
Elimination Reactions: It is often used in elimination reactions to form alkenes from alkyl halides.
Common Reagents and Conditions
Reagents: Common reagents used with potassium tert-butoxide tetrahydrofuran complex include alkyl halides, carbon acids, and various nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products
The major products formed from reactions involving potassium tert-butoxide tetrahydrofuran complex depend on the specific reaction type. For example:
Deprotonation Reactions: The major products are the corresponding conjugate bases of the carbon acids.
Substitution Reactions: The major products are the substituted compounds with the nucleophile replacing the leaving group.
Elimination Reactions: The major products are alkenes formed from the elimination of hydrogen halides.
Scientific Research Applications
Potassium tert-butoxide tetrahydrofuran complex has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium tert-butoxide tetrahydrofuran complex involves its ability to act as a strong base. It deprotonates carbon acids and other Bronsted acids, forming the corresponding conjugate bases. The complex can also facilitate substitution and elimination reactions by acting as a base and promoting the removal of leaving groups .
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: Similar to potassium tert-butoxide, sodium tert-butoxide is also a strong non-nucleophilic base used in organic synthesis.
Lithium tert-butoxide: Another strong base, lithium tert-butoxide is used in similar applications as potassium tert-butoxide.
Uniqueness
Potassium tert-butoxide tetrahydrofuran complex is unique due to its high solubility in tetrahydrofuran and its ability to form stable complexes. This makes it particularly useful in reactions that require a strong base in a non-aqueous environment .
Properties
IUPAC Name |
potassium;2-methylpropan-2-olate;oxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDQJYCCQFDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].C1CCOC1.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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